
L-Asparagine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-d3 is a deuterium-labeled form of L-Asparagine . It is a non-essential amino acid that is formed from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS), and it is deamidated by L-asparaginase to produce L-aspartic acid and ammonia . L-Asparagine-d3 is intended for use as an internal standard for the quantification of L-asparagine by GC- or LC-MS .
Synthesis Analysis
L-Asparagine is synthesized from L-aspartic acid and L-glutamine by asparagine synthetase (ASNS) . Bioproduction of L-Asparagine has been achieved using a dual enzyme-coupled conversion approach . Under optimal reaction conditions, a maximum yield of 11.67 g/L of L-asparagine was achieved, with an 88.43% conversion rate .
Molecular Structure Analysis
The molecular formula of L-Asparagine-d3 is C4H5D3N2O3 . Information about the three-dimensional structure of L-asparaginase from Escherichia coli and Erwinia sp. have identified residues that are essential for catalytic activity .
Chemical Reactions Analysis
L-Asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . After the addition of asparagine, the nucleophilic threonine, located close to the active center of the protein, interacts with the carbonyl group of the amide substrate (L-Asn) to form an intermediate product of the reaction—an acyl-enzyme .
Physical And Chemical Properties Analysis
L-Asparagine-d3 is a solid substance . It is soluble in 1N HCl . The molecular weight of L-Asparagine-d3 is 153.1517 .
Mecanismo De Acción
L-Asparagine-d3, like L-Asparagine, is involved in the metabolic control of cell functions in nerve and brain tissue . It reverses ASNS siRNA knockdown-induced decreases in proliferation in a panel of six human cancer cell lines, indicating that both exogenous and endogenous L-asparagine promote proliferation of these cells .
Safety and Hazards
Propiedades
Número CAS |
14341-77-6 |
|---|---|
Fórmula molecular |
C4H8N2O3 |
Peso molecular |
135.137 |
Nombre IUPAC |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
Clave InChI |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)N |
Sinónimos |
Asparagine-d3; (-)-Asparagine-d3; (S)-2,4-Diamino-4-oxobutanoic Acid-d3; (S)-Asparagine-d3; 3: PN: US20090069547 PAGE: 10 claimed protein-d3; Agedoite-d3; Altheine-d3; Asn-d3; Asparagine Acid-d3; Asparamide-d3; Aspartamic-d3 Acid; Aspartic-d3 Acid Am |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)
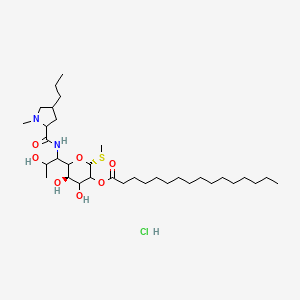

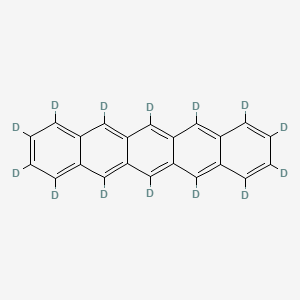
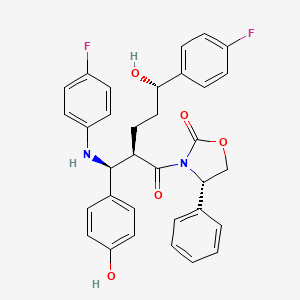

![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

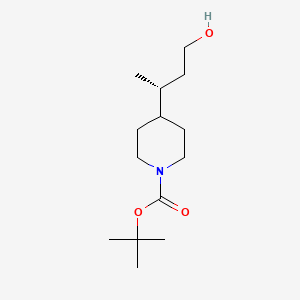
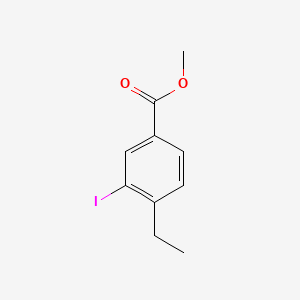
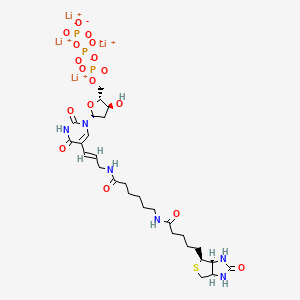
![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)